(2-Bromo-4,6-dimethylphenoxy)acetic acid
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Overview
Description
“(2-Bromo-4,6-dimethylphenoxy)acetic acid” is a chemical compound with the CAS Number: 38206-98-3 . It has a molecular weight of 259.1 and its IUPAC name is (2-bromo-4,6-dimethylphenoxy)acetic acid . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI Code of “(2-Bromo-4,6-dimethylphenoxy)acetic acid” is 1S/C10H11BrO3/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(2-Bromo-4,6-dimethylphenoxy)acetic acid” is a solid at room temperature . It has a molecular weight of 259.1 .Scientific Research Applications
Metabolic Pathways Study :
- A study conducted by Carmo et al. (2005) explored the metabolic pathways of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive drug. The research found that oxidative deamination of 2C-B leads to the formation of metabolites including 4-bromo-2,5-dimethoxyphenylacetic acid, which is structurally similar to (2-Bromo-4,6-dimethylphenoxy)acetic acid. This research is significant for understanding the metabolic processing of related compounds in various species, including humans (Carmo et al., 2005).
Synthesis and Biological Activity Study :
- Aziz‐ur‐Rehman et al. (2014) synthesized molecules using 2,4-Dimethylphenol as a precursor, which led to the creation of N'Substitutedbenzylidene-2-(2, 4-dimethylphenoxy) acetatohydrazides. These molecules were evaluated for their antibacterial and anti-enzymatic activities. This type of research contributes to the development of new compounds with potential pharmaceutical applications (Aziz‐ur‐Rehman et al., 2014).
Arylation of Unprotected Halonucleosides :
- Research by Western et al. (2003) on the aqueous-phase modification of unprotected halonucleosides using a catalyst derived from tris(3-sulfonatophenyl)phosphine and palladium acetate provides insights into new methodologies for halonucleoside arylation. This has implications in the synthesis of pharmaceutically active compounds and oligonucleotide probes, where compounds like (2-Bromo-4,6-dimethylphenoxy)acetic acid can be relevant (Western et al., 2003).
Nucleophilic Substitution Studies :
- Research by Maizlish et al. (2002) on the nucleophilic substitution in 4-Bromo-5-nitrophthalodinitrile, including the synthesis of substituted copper phthalocyanines, highlights the relevance of halogenated compounds in creating new materials with unique properties. This type of research can guide the synthesis of novel materials using compounds like (2-Bromo-4,6-dimethylphenoxy)acetic acid (Maizlish et al., 2002).
Pharmacological Profile Studies :
- Laufer et al. (1994) investigated the pharmacological profile of a pyrrolizine derivative inhibiting enzymes cyclo-oxygenase and 5-lipoxygenase. While this study does not directly involve (2-Bromo-4,6-dimethylphenoxy)acetic acid, it provides a framework for understanding how structurally similar compounds can be investigated for their therapeutic potential (Laufer et al., 1994).
Safety And Hazards
The safety data sheet for “(2-Bromo-4,6-dimethylphenoxy)acetic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Personal protective equipment/face protection should be worn when handling this compound . It should not be ingested or inhaled, and contact with skin, eyes, or clothing should be avoided .
properties
IUPAC Name |
2-(2-bromo-4,6-dimethylphenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6-3-7(2)10(8(11)4-6)14-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XISIDZGSQIHSIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCC(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345085 |
Source
|
Record name | (2-Bromo-4,6-dimethylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4,6-dimethylphenoxy)acetic acid | |
CAS RN |
38206-98-3 |
Source
|
Record name | (2-Bromo-4,6-dimethylphenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60345085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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